molecular formula C6H5ClN4 B1360407 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 23000-43-3

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1360407
CAS RN: 23000-43-3
M. Wt: 168.58 g/mol
InChI Key: AVFLNALVPBLGEV-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a novel compound that was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .


Synthesis Analysis

The compound was synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .


Molecular Structure Analysis

The structure of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .


Chemical Reactions Analysis

The compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . It can be used in the synthesis of new derivatives of 1H-pyrazolo[3,4-d]pyrimidines, which are of great interest due to their potential biological activities .

Scientific Research Applications

Synthesis and Characterization

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its synthesis and characterization. Ogurtsov and Rakitin (2021) describe the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, emphasizing its potential as an intermediate for substances with pharmacological properties. This compound was synthesized through a two-step process and characterized using various spectroscopic methods (Ogurtsov & Rakitin, 2021).

Pharmacological Potential

The pharmacological potential of pyrazolo[3,4-d]pyrimidines has been a focus of research. Ogurtsov and Rakitin (2021) also explored the nucleophilic substitution of this compound with methylamine, producing a 4-substituted product with potential pharmacological significance. This highlights the versatility of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in creating various pharmacologically active compounds (Ogurtsov & Rakitin, 2021).

Antitumor Activities

A significant area of research is the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives. Ugarkar et al. (1984) synthesized pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents, and these compounds showed significant in vitro activity against various viruses and tumor cells (Ugarkar et al., 1984). Kandeel et al. (2012) synthesized a series of pyrazolo[3,4-d]pyrimidines, finding that certain derivatives exhibited potent antitumor activity on multiple cell lines, highlighting their potential in cancer therapy (Kandeel et al., 2012).

Antibacterial Properties

Beyzaei et al. (2017) explored the synthesis of new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. They found that these compounds were effective against several pathogenic bacteria, suggesting their potential as antibacterial agents (Beyzaei et al., 2017).

properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFLNALVPBLGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277274
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

23000-43-3
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Record name 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

80 g. of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]- pyrimidin-4-one are added to 300 ml. of phosphorus oxychloride and the mixture is refluxed. After distilling off the excess phosphorus oxychloride, the semi-solid residue is extracted with 3 × 100 ml. of boiling benzene. The benzene extracts are combined and concentrated to half-volume, then added to petroleum ether. After standing 12 hours in the refrigerator, the precipitated 1-methyl-4-chloropyrazolo[3,4-d]- pyrimidine is filtered under suction and recrystallized from cyclohexane to obtain 54 g. of white crystals, m.p. 93°-96° (yield 60.5%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
IM Salem, SM Mostafa, OI El Sabbagh… - Records of …, 2022 - rpbs.journals.ekb.eg
Pyrazolo[3,4-d]pyrimidine is a bicyclic hetero organic nucleus that encompass a pyrazole ring fusion with a pyrimidine ring. It was initially synthesized and evaluated as adenosine …
Number of citations: 1 rpbs.journals.ekb.eg
A MIYASHITA, H MATSUDA, C IIJiMA… - Chemical and …, 1990 - jstage.jst.go.jp
When a mixture of 4-chloro-1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine (9), aromatic aldehyde (5), sodium hydride, and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide (4) in …
Number of citations: 51 www.jstage.jst.go.jp
M El Hafi, M Naas, M Loubidi, J Jouha, Y Ramli… - Comptes Rendus …, 2017 - Elsevier
Nitrogenous bicycles are an apparently endless field of organic and biological research. In this study, we disclose an efficient pathway to the synthesis of the pyrazolo[3,4-d]pyrimidine …
Number of citations: 12 www.sciencedirect.com
Y Wang, S Wan, Z Li, Y Fu, G Wang, J Zhang… - European Journal of …, 2018 - Elsevier
Aiming to explore novel BRAF V600E and VEGFR-2 dual inhibitors, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and biologically evaluated in this …
Number of citations: 33 www.sciencedirect.com
W Ettahiri, A Dalbouha, H Elmrayej… - Moroccan Journal of …, 2023 - revues.imist.ma
Pyrazolo [3, 4-d] pyrimidine, a heterocyclic structure consisting of pyrazole and pyrimidine fragments, has become a subject of significant interest in the fields of bioorganic and …
Number of citations: 0 revues.imist.ma
宮下晶, 松田秀明, 飯島千穂子, 東野武郎 - … and Pharmaceutical Bulletin, 1990 - jlc.jst.go.jp
When a mixture of 4-chloro-1-phenyl-1H-pyrazolo[3, 4-d]pyrimidine (9), aromatic aldehyde (5), sodium hydride, and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide (4) in …
Number of citations: 3 jlc.jst.go.jp
T Higashino, Y Iwai, E Hayashi - … zasshi: Journal of the …, 1974 - pubmed.ncbi.nlm.nih.gov
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
Q Shi, Y Ji, Y Shi, Z Zhao, W Zhu, Y Xu, B Li, X Qian - Phytochemistry, 2021 - Elsevier
Plants are known to develop a multi-faceted innate immune system for pathogenic defense. Systemic acquired resistance (SAR) and induced systemic resistance (ISR) are the two main …
Number of citations: 5 www.sciencedirect.com
Y Fu, Y Wang, S Wan, Z Li, G Wang, J Zhang, X Wu - Molecules, 2017 - mdpi.com
RAF (Ras activating factor) kinases are important and attractive targets for cancer therapy. With the aim of discovering RAF inhibitors that bind to DFG-out inactive conformation created …
Number of citations: 9 www.mdpi.com
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org

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